2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a butylsulfonyl group
Mechanism of Action
Target of Action
Similar compounds with piperazine and benzimidazole moieties have been reported to exhibit diverse biological effects, notably impacting the central nervous system .
Mode of Action
Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase . This suggests that 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole might interact with its targets, leading to changes in their activity.
Biochemical Pathways
Based on the potential inhibition of acetylcholinesterase, it could be inferred that the compound might affect cholinergic neurotransmission .
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that this compound might also exhibit similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the butylsulfonyl group via sulfonylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and sulfonylation steps, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, leading to derivatives with potentially different biological activities.
Scientific Research Applications
2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and piperazine-containing molecules, such as:
- 2-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazole
- 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide
- 7-(4-(2-chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Uniqueness
What sets 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole apart is its unique combination of a benzimidazole core with a butylsulfonyl-substituted piperazine ring. This structure imparts specific chemical and biological properties that may not be present in other similar compounds, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
2-(4-butylsulfonylpiperazin-1-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-2-3-12-22(20,21)19-10-8-18(9-11-19)15-16-13-6-4-5-7-14(13)17-15/h4-7H,2-3,8-12H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYWKAONCCYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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